molecular formula C24H30N4O4S B2806619 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021216-13-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2806619
CAS No.: 1021216-13-6
M. Wt: 470.59
InChI Key: NVKDQIYUERGYGJ-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H30N4O4S and its molecular weight is 470.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds : Research has explored the synthesis of various pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound . These derivatives have been synthesized from different precursors, highlighting the versatility and potential for diverse applications in scientific research (Quiroga et al., 1999).

  • Crystallographic Analysis : X-ray powder diffraction data has been reported for compounds similar to the targeted compound. This data is crucial for understanding the molecular structure and physical properties, which are vital for various scientific applications (Wang et al., 2017).

Medicinal Chemistry and Drug Design

  • Development of Medical Imaging Tracers : Analogs of pyrazolo[3,4-b]pyridine derivatives have been synthesized for potential use in medical imaging, particularly in positron emission tomography (PET) ligands. This research opens avenues for the use of related compounds in diagnostic imaging (Tobiishi et al., 2007).

  • Investigation of Anticancer Properties : Some pyrazolo[3,4-b]pyridine derivatives have been examined for their cytotoxic activity against cancer cells. This suggests a potential role for related compounds in cancer research and therapy (Hassan et al., 2014).

Material Science

  • Supramolecular Chemistry : The study of pyrazolo[3,4-b]pyridine derivatives has also extended to their supramolecular aggregation. Understanding these properties can lead to applications in material science, such as the design of new materials with specific molecular interactions (Low et al., 2007).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-4-5-6-11-25-24(29)20-14-21(17-8-7-9-19(13-17)32-3)26-23-22(20)16(2)27-28(23)18-10-12-33(30,31)15-18/h7-9,13-14,18H,4-6,10-12,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDQIYUERGYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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